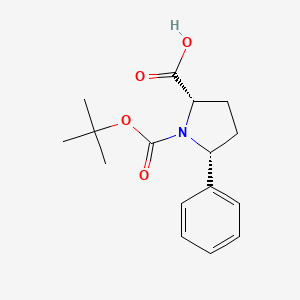

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

説明

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral starting materials, such as (S)-phenylalanine.

Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

化学反応の分析

Types of Reactions

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

科学的研究の応用

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

作用機序

The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

類似化合物との比較

Similar Compounds

- (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

- (2S,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

- (2S,5R)-1-(tert-butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid

Uniqueness

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where such properties are crucial for biological activity.

生物活性

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, with CAS number 221352-49-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is C16H21NO4, with a molecular weight of 291.35 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It exhibits moderate solubility in various solvents and is characterized by several physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Solubility | 0.158 mg/ml |

| Log P (octanol-water) | 2.32 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid group. Various synthetic routes have been explored to optimize yield and purity, including the use of chiral catalysts to ensure the desired stereochemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against human lung adenocarcinoma A549 cells.

- Study Design : Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability.

- Results : The compound exhibited moderate anticancer activity with post-treatment viability ranging from 78% to 86%, indicating potential for further structural modifications to enhance efficacy. Notably, derivatives with additional substitutions showed improved cytotoxicity against A549 cells.

Antimicrobial Activity

The antimicrobial potential of this compound was also investigated against several multidrug-resistant pathogens.

- Pathogens Tested : The compound was screened against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Findings : Certain derivatives demonstrated selective antimicrobial activity against resistant strains, suggesting that modifications to the pyrrolidine structure can enhance its ability to combat resistant bacterial infections.

Case Studies

-

Anticancer Study :

- Researchers synthesized a series of pyrrolidine derivatives and tested their effects on A549 cells.

- The most potent derivatives reduced cell viability significantly compared to untreated controls.

-

Antimicrobial Study :

- A focused study on the antimicrobial effects showed that specific substitutions on the pyrrolidine ring resulted in enhanced activity against resistant strains of Staphylococcus aureus.

- These findings indicate that structural diversity within this class of compounds can lead to promising therapeutic agents.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid?

- Methodological Answer :

- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions in peptide coupling. After coupling, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) .

- Chiral Pool Synthesis : Starting from enantiopure pyrrolidine derivatives, stereochemistry at C2 and C5 is preserved using asymmetric catalysis or resolution techniques. For example, L-proline derivatives are modified to introduce the phenyl group at C5 .

- Purification : Reverse-phase HPLC or recrystallization is used to isolate the compound, leveraging differences in solubility between Boc-protected and deprotected intermediates .

Q. How is the Boc group advantageous in the synthesis of this compound?

- Methodological Answer :

- Stability : The Boc group is stable under basic and nucleophilic conditions, making it ideal for stepwise peptide synthesis. It does not interfere with carboxylic acid activation (e.g., via EDCl/HOBt) .

- Deprotection Specificity : Boc can be selectively removed without affecting other functional groups (e.g., Fmoc), enabling orthogonal protection strategies in complex peptide architectures .

Q. What are common applications of this compound in academic research?

- Methodological Answer :

- Peptide Backbone Modification : The rigid pyrrolidine ring introduces conformational constraints, stabilizing α-helical or β-turn structures in peptides. This is critical for studying protein-protein interactions .

- Prodrug Design : The carboxylic acid moiety can be esterified to improve bioavailability, while the Boc group allows controlled release in physiological conditions .

Advanced Research Questions

Q. How does the stereochemistry at positions 2 and 5 influence the compound's application in peptide design?

- Methodological Answer :

- Conformational Analysis : The (2S,5R) configuration induces a distinct puckering of the pyrrolidine ring, favoring specific dihedral angles (e.g., Cγ-endo conformation). X-ray crystallography (e.g., Flack parameter analysis ) or NMR-based NOE studies are used to confirm stereochemical effects on peptide folding .

- Biological Activity : Enantiomeric impurities (e.g., 2R,5S) can reduce binding affinity. Chiral HPLC with polysaccharide columns (Chiralpak® AD-H) is recommended to verify enantiopurity ≥98% .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration (e.g., using Cu-Kα radiation and Flack parameter refinement) .

- Circular Dichroism (CD) : Detects conformational preferences in solution by measuring Cotton effects at 210–230 nm, correlating with pyrrolidine ring puckering .

- NMR Spectroscopy : H-H coupling constants (e.g., and ) and NOESY cross-peaks reveal spatial relationships between substituents .

Q. How can racemization during synthesis be minimized, and what experimental controls are necessary?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization during carboxylic acid activation (e.g., using DCC/DMAP) .

- Kinetic Monitoring : Use LC-MS to track enantiomeric excess (ee) at intermediate stages. A drop in ee >2% warrants optimization of coupling agents or solvents .

Q. What challenges arise in the purification of this compound, and how can they be addressed?

- Methodological Answer :

- Hydrophobicity : The Boc and phenyl groups reduce aqueous solubility. Gradient elution with acetonitrile/water (0.1% TFA) on C18 columns improves resolution .

- Aggregation : At high concentrations (>50 mM), hydrophobic interactions may cause aggregation. Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can assess aggregation propensity .

Q. Data Contradiction Analysis

Q. How can conflicting reports about the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Contradiction : Some studies report Boc deprotection at pH <2, while others note stability under mild acidic conditions (pH 4–5) .

- Resolution : Stability assays (HPLC monitoring) under varying pH and temperature conditions reveal that decomposition occurs only with prolonged exposure (>24 h) to pH <2. Buffered TFA (0.1%, pH 1.5) is optimal for controlled deprotection .

特性

IUPAC Name |

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXMICUZGOWDF-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373170 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-49-4 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。